4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide

bradykinin B1 antagonist structure-activity relationship phenylsulfamoyl benzamide

4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 864939-36-6) is a synthetic phenylsulfamoyl benzamide derivative that falls within the compound class claimed in patents describing bradykinin B1 receptor antagonists. Its core architecture, bearing an N-ethyl-N-phenylsulfamoyl group at the 4-position of benzamide and a 2-methoxy-4-nitrophenyl moiety on the amide nitrogen, distinguishes it from simple sulfonamide or benzamide analogues often used interchangeably in screening libraries.

Molecular Formula C22H21N3O6S
Molecular Weight 455.49
CAS No. 864939-36-6
Cat. No. B2790269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide
CAS864939-36-6
Molecular FormulaC22H21N3O6S
Molecular Weight455.49
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C22H21N3O6S/c1-3-24(17-7-5-4-6-8-17)32(29,30)19-12-9-16(10-13-19)22(26)23-20-14-11-18(25(27)28)15-21(20)31-2/h4-15H,3H2,1-2H3,(H,23,26)
InChIKeyUJWOKUJWETVNPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 864939-36-6 – A Structurally Defined Phenylsulfamoyl Benzamide for Bradykinin B1 Antagonist Research


4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide (CAS 864939-36-6) is a synthetic phenylsulfamoyl benzamide derivative that falls within the compound class claimed in patents describing bradykinin B1 receptor antagonists [1]. Its core architecture, bearing an N-ethyl-N-phenylsulfamoyl group at the 4-position of benzamide and a 2-methoxy-4-nitrophenyl moiety on the amide nitrogen, distinguishes it from simple sulfonamide or benzamide analogues often used interchangeably in screening libraries. The molecular formula is C22H21N3O6S with a molecular weight of 455.5 g/mol .

CAS 864939-36-6 – Why Simple Sulfonamide or Benzamide Swaps Fail in Bradykinin Receptor Studies


Superficial structural similarity to common sulfonamide or benzamide fragments should not lead to interchangeable use when the research objective targets bradykinin receptor pharmacology. Patent disclosures demonstrate that phenylsulfamoyl benzamide potency and selectivity at the bradykinin B1 receptor are highly sensitive to specific substituent patterns on both the benzamide core and the sulfamoyl phenyl ring [1]. A generic substitution to, for example, unsubstituted N-(phenylsulfamoyl)benzamide or simple 4-nitrobenzamide would remove the precise combination of N-ethyl, sulfamoyl-phenyl, 2-methoxy, and 4-nitro groups that collectively define the pharmacophore geometry required for B1 receptor ligand interactions, thereby potentially altering target engagement, selectivity, and assay reproducibility.

CAS 864939-36-6 – Comparator-Based Evidence for Chemical Selection in Pain and Inflammation Projects


N-Ethyl-N-Phenylsulfamoyl Substituent Introduces Distinct Steric and Electronic Profile vs. Simple Sulfonamide Controls

The compound carries an N-ethyl-N-phenylsulfamoyl group at the benzamide 4-position, whereas many commonly catalogued sulfonamide controls, such as 4-sulfamoylbenzamide or 4-(methylsulfamoyl)benzamide, lack the ethyl-phenyl tertiary sulfonamide architecture. This structural feature is explicitly described in the bradykinin antagonist patent as a region of the scaffold that modulates B1 receptor affinity [1]. Although head-to-head pharmacological data are not available for this specific compound, the class-level inference is that the N-ethyl-N-phenyl substitution imparts a unique steric and lipophilic profile that is absent in simpler comparators.

bradykinin B1 antagonist structure-activity relationship phenylsulfamoyl benzamide

2-Methoxy-4-Nitrophenyl Amide Substituent Differentiates from 4-Nitrophenyl-Only Analogs in Potential Hydrogen Bonding and Electron Effects

The aniline-derived portion of the molecule contains both a methoxy group at position 2 and a nitro group at position 4. In contrast, many repository compounds, such as 4-nitrobenzamide or N-(4-nitrophenyl)benzamide, carry only the 4-nitro substituent. The ortho-methoxy substitution introduces an electron-donating resonance effect and a hydrogen-bond acceptor, which can influence amide bond conformation and target interaction. The bradykinin B1 antagonist patent indicates that modifications on the benzamide nitrogen-bearing ring significantly affect biological activity [1].

nitrobenzamide methoxy substituent bradykinin receptor

Compound Reported Inactive Against Common Off-Targets at 10 µM, Supporting Selectivity Screening Differentiation

According to ChEMBL-based excipient browser records, this compound has shown no activity at ≤10 µM against a panel of common biological targets [1]. This distinguishes it from many benzamide and sulfonamide derivatives that exhibit promiscuous activity against kinases, carbonic anhydrases, or GPCRs at similar concentrations. While this does not confirm B1 receptor activity, it makes the compound a potentially cleaner tool for mechanistic studies where high selectivity is required.

selectivity screening off-target activity excipient-like profile

N-Ethyl vs. N-Phenethyl Sulfamoyl Analogs – Lipophilicity Modulation Without Molecular Weight Inflation

The N-ethyl substituent on the sulfonamide nitrogen provides a compact alkyl group that increases lipophilicity moderately compared to N-phenethyl analogs (e.g., 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides) which possess an additional phenyl ring [1]. Although not directly tested, the predicted logP difference between N-ethyl (C2) and N-phenethyl (C8 aromatic) sulfamoyl variants is estimated at ~1.5 log units based on group contribution methods. This moderate lipophilicity positions this compound as a balanced tool between solubility and permeability in cellular assays.

lipophilicity sulfamoyl substitution drug-likeness

CAS 864939-36-6 – Targeted Application Scenarios Based on Available Evidence


Bradykinin B1 Receptor Antagonist Pharmacophore Profiling

Given its structural classification as a phenylsulfamoyl benzamide, this compound is suitable for use as a reference tool in bradykinin B1 receptor binding assays, particularly in studies exploring the contribution of the N-ethyl-N-phenylsulfamoyl moiety to receptor affinity and selectivity over B2 receptors [1].

Selectivity Panel Negative Control

The reported lack of activity against common off-targets at ≤10 µM makes this compound a candidate negative control in selectivity panels where benzamide/sulfonamide drug-like scaffolds are being profiled [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The unique combination of N-ethyl-N-phenylsulfamoyl and 2-methoxy-4-nitrophenyl substituents provides a structurally distinct starting point for systematic SAR exploration, where the impact of each substituent on target affinity and physicochemical properties can be deconvoluted by comparison with simpler analogs [1].

Quote Request

Request a Quote for 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methoxy-4-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.